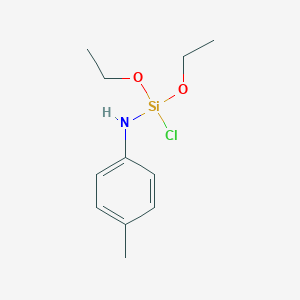
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine is an organosilicon compound with the molecular formula C11H18ClNO2Si This compound is characterized by the presence of a silicon atom bonded to a chlorine atom, two ethoxy groups, and an N-(4-methylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine typically involves the reaction of 1-chloro-1,1-diethoxysilane with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water or aqueous acids to form silanols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as ethanol or methanol, at elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ethoxy groups.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Various substituted silanamines.
Hydrolysis: Silanols and ethanol.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine involves its interaction with various molecular targets. The silicon atom can form stable bonds with other atoms, allowing the compound to act as a cross-linking agent in polymers. Additionally, the presence of the N-(4-methylphenyl) group can influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1,1-dimethoxy-N-(4-methylphenyl)silanamine
- 1-Chloro-1,1-diethoxy-N-(4-ethylphenyl)silanamine
- 1-Chloro-1,1-diethoxy-N-(4-methoxyphenyl)silanamine
Uniqueness
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine is unique due to the specific combination of its substituents, which confer distinct chemical properties. The presence of the ethoxy groups enhances its solubility in organic solvents, while the N-(4-methylphenyl) group provides steric hindrance, affecting its reactivity compared to similar compounds.
Properties
CAS No. |
110063-92-8 |
|---|---|
Molecular Formula |
C11H18ClNO2Si |
Molecular Weight |
259.80 g/mol |
IUPAC Name |
N-[chloro(diethoxy)silyl]-4-methylaniline |
InChI |
InChI=1S/C11H18ClNO2Si/c1-4-14-16(12,15-5-2)13-11-8-6-10(3)7-9-11/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
ZHABNLVUAFCDRR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](NC1=CC=C(C=C1)C)(OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















